molecular formula C8H12N2O B3346900 (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol CAS No. 1256546-79-8

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol

Cat. No.: B3346900
CAS No.: 1256546-79-8
M. Wt: 152.19
InChI Key: DWYMYNMGSYJRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine scaffold with a hydroxymethyl (-CH2OH) substituent at the 6-position of the partially hydrogenated ring. This structural motif confers both hydrophilic and hydrogen-bonding properties, making it a valuable intermediate in medicinal chemistry and drug design.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h3-4,7,11H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYMYNMGSYJRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CN2CC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazo-pyridine ring can be reduced under hydrogenation conditions.

    Substitution: The methanol group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Oxidation: Formation of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)aldehyde or (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)carboxylic acid.

    Reduction: Formation of reduced imidazo-pyridine derivatives.

    Substitution: Formation of various substituted imidazo-pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol serves as a scaffold for the development of new pharmacological agents. Its structural framework allows for modifications that can enhance biological activity or selectivity towards specific targets:

  • Antimicrobial Activity : Research indicates that compounds with similar imidazo-pyridine structures exhibit significant antimicrobial properties. The potential for this compound to be developed into an antimicrobial agent is under investigation.
  • Anticancer Potential : The compound's ability to interact with DNA and other cellular targets suggests it may have anticancer properties. Studies on related compounds have shown promising results in inhibiting tumor growth.

Neuropharmacology

The tetrahydroimidazo framework is associated with neuroactive compounds. Preliminary studies suggest potential applications in treating neurological disorders:

  • Cognitive Enhancement : Compounds derived from this structure may influence neurotransmitter systems, potentially offering benefits in cognitive enhancement and neuroprotection.

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing this compound through multi-step synthetic pathways. The synthesis involved:

  • Formation of the imidazo-pyridine core.
  • Introduction of the methanol group via selective reduction reactions.

The resulting compound was characterized using NMR and mass spectrometry to confirm its structure and purity.

Another study investigated the biological activity of this compound against various bacterial strains. Results showed that derivatives of this compound exhibited significant antibacterial activity compared to standard antibiotics.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Structural Analogs with Hydroxyl/Alcohol Substituents

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol
  • Structure: Ethanol substituent at the 2-position of the imidazo[1,2-a]pyridine ring.
  • Key Properties: Molecular weight: 166.11 g/mol Hydrogen bond donors: 1 (hydroxyl group) Topological polar surface area (TPSA): 38 Ų
  • Comparison: The ethanol group at the 2-position reduces steric hindrance compared to the 6-position substituent in the target compound. Lower TPSA (38 Ų vs. ~50–60 Ų for 6-substituted analogs) suggests reduced solubility in polar solvents .
(5R,6R,7S,8R)-5-(Hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol
  • Structure : Multiple hydroxyl groups at positions 5, 6, 7, and 6.
  • Key Properties :
    • High hydrophilicity due to four hydroxyl groups.
    • Stereospecific interactions (R/S configurations) enhance target selectivity.
  • Comparison :
    • Significantly higher hydrogen-bonding capacity than the target compound.
    • Demonstrated improved binding affinity in computational models (RMSE values 0.60–0.20 vs. 1.40 for catechol analogs) .

Functional Group Variations at the 6-Position

N-Methyl-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine
  • Structure : Methylamine (-CH2NHCH3) substituent at the 6-position.
  • Key Properties: Basic amine group increases solubility in acidic environments. Potential for cation-π interactions in protein binding.
  • Comparison :
    • The amine group may enhance membrane permeability compared to the hydroxyl group in the target compound.
    • Methanesulfonamide derivatives (e.g., from ) show modified pharmacokinetic profiles due to sulfonyl electronegativity .
6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Derivatives
  • Structure : Dimethyl groups at the 6-position.
  • Key Properties :
    • Increased lipophilicity (logP ~0.3–1.0).
    • Steric hindrance alters conformational flexibility.
  • Widely used as intermediates for further functionalization (e.g., carbaldehyde derivatives in ) .

Substituted Imidazo[1,2-a]pyridine Derivatives with Aromatic Moieties

(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)methanol
  • Structure: Methanol group on a phenyl ring attached to the imidazo[1,2-a]pyridine core.
  • Key Properties :
    • Chlorophenyl group enhances hydrophobic interactions.
    • LCMS (ESI): m/z 336 [M+H]+.
  • Comparison: The chlorophenyl moiety improves binding to hydrophobic protein pockets, unlike the hydrophilic 6-methanol group in the target compound. Demonstrated utility in early safety pharmacology studies .
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazone Derivatives
  • Structure : Hydrazone substituents on a pyrimidine-fused scaffold.
  • Key Properties :
    • Antibacterial activity against E. coli and S. aureus (zone of inhibition: 30–33 mm).
    • Hydrazone groups enable metal chelation and enzyme inhibition.
  • Comparison :
    • The pyrimidine core alters electronic properties compared to the pyridine-based target compound.
    • Hydrazone derivatives show distinct mechanistic pathways (e.g., inhibition of bacterial dihydrofolate reductase) .

Biological Activity

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound belongs to the imidazopyridine class, known for diverse biological activities. Its structure allows for interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Pharmacological Activities

1. Anti-inflammatory Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anti-inflammatory properties. For instance, compounds designed based on this scaffold were shown to inhibit tumor necrosis factor alpha (TNF-α) production effectively. In particular, a derivative demonstrated an IC50 value comparable to established anti-inflammatory agents like SB-203580, highlighting its potential therapeutic application in inflammatory diseases .

2. Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated antibacterial activity against various pathogens. Notably, some compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The methanol extracts of related compounds exhibited significant antibacterial effects with minimum inhibitory concentrations (MIC) in the low µg/mL range .

3. Anticancer Properties
In vitro studies have indicated that certain imidazo[1,2-a]pyridine derivatives possess antiproliferative effects against cancer cell lines such as HeLa and A549. These studies suggest that the mechanism may involve the induction of apoptosis or cell cycle arrest .

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways:

  • TNF-α Inhibition : The compound's ability to inhibit TNF-α production suggests a mechanism involving the modulation of inflammatory cytokine signaling pathways.
  • GABA Receptor Interaction : Some studies have explored the interaction of imidazo[1,2-a]pyridine derivatives with GABA receptors, indicating potential neuropharmacological effects .

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the efficacy of a specific imidazo[1,2-a]pyridine derivative in a murine model of inflammation. The results showed that oral administration significantly reduced TNF-α levels by over 90% across various doses (3 to 100 µmol/kg), demonstrating its potential as an anti-inflammatory agent in vivo.

Case Study 2: Anticancer Activity

Another investigation assessed the antiproliferative effects of several derivatives on human cancer cell lines. The results indicated IC50 values ranging from 226 to 242.52 µg/mL against HeLa cells, suggesting promising anticancer activity that warrants further exploration in clinical settings.

Data Table

Activity Compound IC50/MIC Values Target
Anti-inflammatoryLASSBio-1749 (1i)IC50 = 0.22 µMTNF-α Production
AntimicrobialMethanol ExtractsMIC = 62.5 µg/mL (E. coli)Bacterial Inhibition
AnticancerVarious DerivativesIC50 = 226 µg/mL (HeLa)Cancer Cell Proliferation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol
Reactant of Route 2
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.